1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
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Overview
Description
1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and a sulfanyl group, which is further substituted with an ethenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene can be achieved through a multi-step process involving electrophilic aromatic substitution and nucleophilic substitution reactions. One common method involves the chlorination of benzene to introduce the chlorine substituent, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction with a suitable thiol reagent. The final step involves the addition of the ethenesulfonyl group through a sulfonation reaction using ethenesulfonyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process typically includes the chlorination of benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by the introduction of the sulfanyl group using a thiol reagent. The final sulfonation step is carried out using ethenesulfonyl chloride in the presence of a base to neutralize the generated hydrogen chloride.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The ethenesulfonyl group can be reduced to the corresponding ethylsulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Amino or alkoxy derivatives of the benzene ring.
Scientific Research Applications
1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene involves its interaction with molecular targets through its functional groups. The chlorine atom and sulfanyl group can participate in electrophilic and nucleophilic interactions, respectively, while the ethenesulfonyl group can undergo addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene can be compared with similar compounds such as:
1-Chloro-3-{[2-(methylsulfonyl)ethenyl]sulfanyl}benzene: Similar structure but with a methylsulfonyl group instead of an ethenesulfonyl group.
1-Chloro-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}toluene: Similar structure but with a toluene ring instead of a benzene ring.
1-Bromo-3-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene: Similar structure but with a bromine atom instead of a chlorine atom.
Properties
CAS No. |
61441-98-3 |
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Molecular Formula |
C10H9ClO2S2 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-chloro-3-(2-ethenylsulfonylethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClO2S2/c1-2-15(12,13)7-6-14-10-5-3-4-9(11)8-10/h2-8H,1H2 |
InChI Key |
UKNXNBBISWQXNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C=CSC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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